Starch, oxidized

Overview

Description

Oxidized starch is a modified starch obtained by treating food starch with sodium hypochlorite . The oxidation process involves the deliberate production of carboxyl groups . It is a white or nearly white powder or granules and is used as a thickener, stabilizer, binder, and emulsifier .

Synthesis Analysis

The synthesis of oxidized starch involves the treatment of food starch with sodium hypochlorite . This process leads to the deliberate production of carboxyl groups . In a study, oxidized sucrose was employed to crosslink corn starch at different temperatures .Molecular Structure Analysis

Starch is a carbohydrate polymer consisting of a large number of glucose units linked together primarily by alpha 1-4 glucosidic bonds . The starch polymers come in two forms: linear (amylose) and branched through alpha 1-6 glucosidic bonds (amylopectin) . During oxidation, the hydroxyl group is firstly converted into carbonyl groups and then into carboxyl groups .Chemical Reactions Analysis

The process of oxidation is a widely used chemical modification technique that can improve the functional properties of starch by modifying its functional groups . Starch oxidation can be carried out by using sodium hypochlorite, hydrogen peroxide, ozone, and sodium periodate .Scientific Research Applications

Oxidation Methods and Properties

Specific Oxidation Patterns : Oxidized starch, a critical derivative of starch, can be produced through specific oxidation methods. A study by Hao et al. (2016) focused on the specific oxidation of soluble starch using the TEMPO-NaBr-NaClO system. This method allows the production of oxidized starches with distinct properties under controlled quality. Factors like the amount of oxidant and temperature play a crucial role in this process.

Kinetics of Starch Oxidation : In a study by Tolvanen et al. (2009), the kinetics of starch oxidation using hydrogen peroxide as an eco-friendly oxidant was investigated. This method involves using an iron complex as a catalyst, resulting in a waste-free starch oxidation process, primarily used in the paper industry.

Applications in Bioplastics and Batteries

Bioplastic Film Properties : The impact of oxidized starch on bioplastic films was examined by Oluwasina et al. (2019). They found that adding oxidized starch improves the physicomechanical properties of starch-based bioplastic films, such as film thickness, moisture content, and water solubility.

Silicon Anodes in Lithium-Ion Batteries : Oxidized starch has been proposed as a binder for silicon anodes in lithium-ion batteries. Bie et al. (2016) highlighted that commercial oxidized starch, containing both oxidized amylose and amylopectin, can effectively improve the cycle performance of silicon anodes due to its deformable and flexible structure.

Physicochemical Properties and Starch Modification

Structural and Physicochemical Properties : Wang and Wang (2003) studied the structure and physicochemical properties of oxidized corn starches. They found that oxidization affects starch hydration, swelling, and gelatinization temperatures.

Microwave-Assisted Oxidation : A "green" method for oxidized starch preparation using microwave-assisted oxidation was explored by Lukasiewicz et al. (2011). This method highlights an environmentally friendly approach to starch modification.

Reviews and Overviews

Molecular Structure, Functionality, and Applications : The molecular structure, functionality, and applications of oxidized starches were comprehensively reviewed by Vanier et al. (2017). This review covers the mechanisms of starch oxidation and its impact on various starch properties, along with its industrial applications.

Preparation and Application : Kou Li-juan (2005) and Liu Wen (2006) discussed the preparation methods and applications of oxidized starch, focusing on the environmental benefits and efficiency of dry preparation methods.

Novel Delivery Vehicle for Probiotic and Bioactive Substances

- Oxidized High-Amylose Starch Macrogel : A study by Zhang et al. (2021) explored oxidized high-amylose starch macrogels (OHASMs) as novel delivery vehicles for nutraceuticals. They found that OHASMs could effectively encapsulate various bioactive substances and probiotics, offering promising applications in food industries.

Ozone Processing and Starch Modification

- Ozone as an Oxidation Technique : The use of ozone as an advanced oxidation technology for starch modification was investigated by Pandiselvam et al. (2019). They highlighted the potential of ozone processing as a non-thermal and bio-friendly technique in the food processing sector for modifying starch properties.

Future Directions

The use of oxidized starches is expected to continue growing, not just in the food industry, but also in other sectors . The advancements in biotechnology and chemical technology have led to a wide range of modifications of starch for different purposes . The research of starch-based biodegradable materials is also a promising future direction .

properties

IUPAC Name |

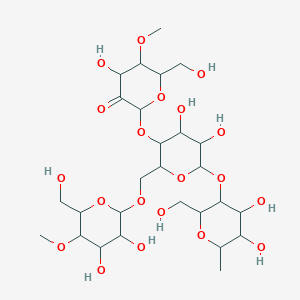

2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O20/c1-8-13(31)14(32)23(11(6-30)42-8)46-27-20(38)17(35)24(47-26-19(37)16(34)22(40-3)10(5-29)44-26)12(45-27)7-41-25-18(36)15(33)21(39-2)9(4-28)43-25/h8-18,20-36,38H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFCCWULLRIRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(=O)C(C(C(O4)CO)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 24847852 | |

CAS RN |

65996-62-5 | |

| Record name | Starch, oxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Starch, oxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine](/img/structure/B1604343.png)